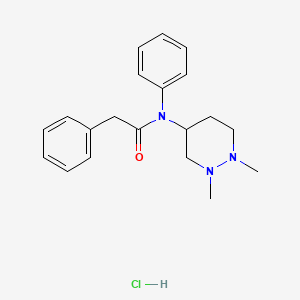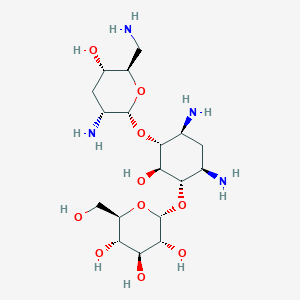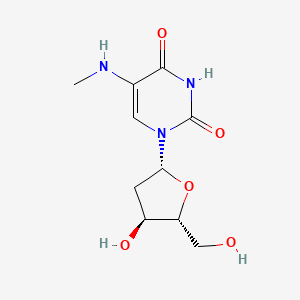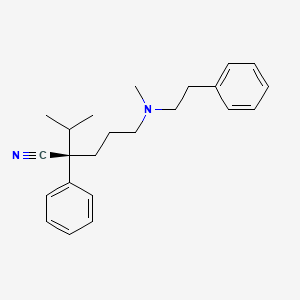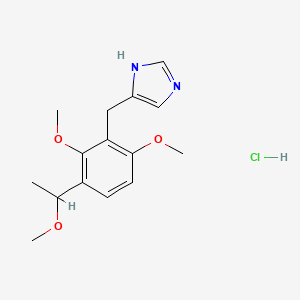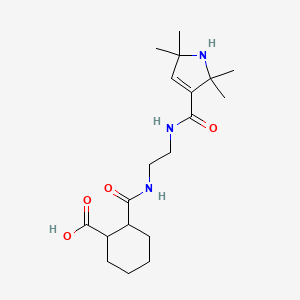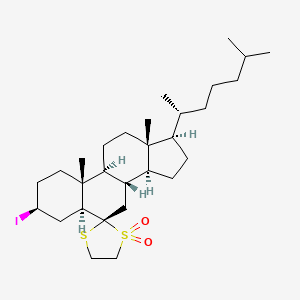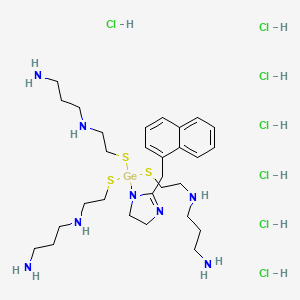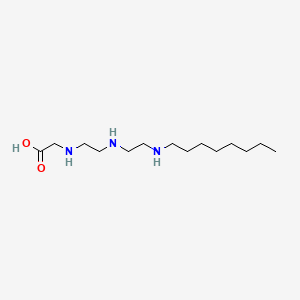
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C14H31N3O2. It is characterized by its structure, which includes an octyl group attached to an aminoethyl chain, further linked to a glycine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Octylaminoethyl)amino)ethyl)glycine typically involves the reaction of octylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the reaction between octylamine and ethylenediamine can be carried out in an organic solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-((2-Octylaminoethyl)amino)ethyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in metabolic processes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-((2-Octylaminoethyl)amino)ethyl)glycine include:
- N-(2-Aminoethyl)-N-[2-(octylamino)ethyl]glycine
- N-(Boc-Aminoethylglycin)thymine Ethyl Ester
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
18698-24-3 |
|---|---|
Molekularformel |
C14H31N3O2 |
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
2-[2-[2-(octylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C14H31N3O2/c1-2-3-4-5-6-7-8-15-9-10-16-11-12-17-13-14(18)19/h15-17H,2-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
NOEUZFCQDHRJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCNCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



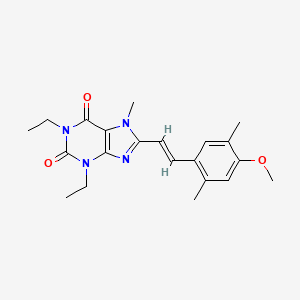
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
